molecular formula C19H25N3O2S B13971170 2-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

2-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13971170
M. Wt: 359.5 g/mol
InChI Key: XKCNJCWKVFIFJS-UHFFFAOYSA-N
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Description

2-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves multiple steps. One common method starts with the preparation of quinoxaline derivatives through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . The resulting quinoxaline is then functionalized with a sulfanylmethyl group and subsequently reacted with piperidine-1-carboxylic acid tert-butyl ester under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as green chemistry approaches and cost-effective methods have been developed to synthesize quinoxaline derivatives . These methods often involve the use of environmentally friendly solvents and catalysts to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while reduction of the quinoxaline ring can produce dihydroquinoxaline derivatives .

Scientific Research Applications

2-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial and fungal infections, cancer, and neurological disorders.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives such as:

Uniqueness

What sets 2-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester apart from other quinoxaline derivatives is its unique combination of the quinoxaline core with a sulfanylmethyl group and a piperidine-1-carboxylic acid tert-butyl ester moiety. This unique structure may confer enhanced biological activity and specificity for certain molecular targets, making it a promising candidate for further research and development .

Properties

Molecular Formula

C19H25N3O2S

Molecular Weight

359.5 g/mol

IUPAC Name

tert-butyl 2-(quinoxalin-2-ylsulfanylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C19H25N3O2S/c1-19(2,3)24-18(23)22-11-7-6-8-14(22)13-25-17-12-20-15-9-4-5-10-16(15)21-17/h4-5,9-10,12,14H,6-8,11,13H2,1-3H3

InChI Key

XKCNJCWKVFIFJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CSC2=NC3=CC=CC=C3N=C2

Origin of Product

United States

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